Product packaging for 1-(4-phenylcyclohexyl)-4-piperidinol(Cat. No.:)

1-(4-phenylcyclohexyl)-4-piperidinol

Cat. No.: B4922776
M. Wt: 259.4 g/mol
InChI Key: JIQWHZDKMLSVGA-UHFFFAOYSA-N
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Description

Historical Context and Emergence within Chemical and Pharmacological Research

The scientific journey of 1-(4-phenylcyclohexyl)-4-piperidinol is intrinsically linked to the study of phencyclidine (PCP). Initially synthesized and investigated for its anesthetic properties, PCP's potent psychoactive effects led to its classification as a substance with high abuse potential. This prompted extensive research into its metabolism and the biological activity of its byproducts. nih.gov It was within this context that this compound, a hydroxylated metabolite of PCP, was identified. nih.gov

Early research focused on identifying the metabolic pathways of PCP in various biological systems. One of the significant biotransformation routes was found to be the hydroxylation of the cyclohexane (B81311) ring, leading to the formation of compounds like 4-phenyl-4-(1-piperidinyl)cyclohexanol. nih.gov Subsequent investigations into PCP's metabolism in different species and the analysis of samples from PCP users confirmed the presence of various hydroxylated metabolites, including those with hydroxylation on the piperidine (B6355638) ring. nih.gov The synthesis and characterization of these metabolites, including this compound, were crucial for understanding the full pharmacological and toxicological profile of PCP.

Significance of the Chemical Scaffold in Structure-Activity Exploration

The 1-phenylcyclohexyl-piperidine scaffold is a cornerstone in the field of medicinal chemistry, particularly in the exploration of compounds targeting the N-methyl-D-aspartate (NMDA) receptor. Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to this core structure influence biological activity. nih.gov These studies systematically alter different parts of the molecule—the aromatic ring, the cyclohexane ring, and the piperidine ring—to observe the resulting changes in pharmacological effects. nih.gov

The introduction of a hydroxyl group, as seen in this compound, is a key area of interest in SAR studies of PCP analogs. Hydroxylation can significantly alter a compound's polarity, metabolic stability, and receptor binding affinity. For instance, studies on related hydroxylated PCP metabolites have shown that the position and stereochemistry of the hydroxyl group on the cyclohexane ring can influence biological activity. nih.gov While specific SAR data for this compound is not as extensively documented in publicly available literature as for its parent compound, the general principles derived from PCP analog research are applicable. It is understood that substitutions on the piperidine ring can modulate the potency and efficacy of these compounds. nih.gov The presence of the hydroxyl group at the 4-position of the piperidine ring in this compound likely influences its pharmacokinetic and pharmacodynamic properties compared to PCP.

Compound NameModification from PCPGeneral Impact on Activity
4-phenyl-4-(1-piperidinyl)cyclohexanolHydroxylation on the cyclohexane ringAltered biological activity, with isomers showing slight differences nih.gov
3-Amino-PCPAmino substitution on the aromatic ringRetained PCP-like activity nih.gov
3-Nitro-PCPNitro substitution on the aromatic ringLoss of PCP-like activity nih.gov

Overview of Advanced Methodologies Applied in its Study

The detection, identification, and quantification of this compound and related compounds rely on a suite of advanced analytical methodologies. Given their presence in complex biological matrices and often at low concentrations, highly sensitive and specific techniques are required.

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone for the analysis of PCP and its metabolites. nih.govjfda-online.com This technique offers excellent separation and definitive identification based on mass fragmentation patterns. For hydroxylated metabolites like this compound, derivatization is often employed to increase their volatility and improve their chromatographic behavior. nih.gov

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these compounds in forensic and clinical toxicology. nih.govmarshall.edu LC-MS/MS provides several advantages, including higher sensitivity, improved specificity, and the ability to analyze compounds without derivatization, which simplifies sample preparation. marshall.edu The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for the highly selective detection and quantification of the target analyte even in the presence of complex matrix interferences. marshall.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used in the structural elucidation of these compounds. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. Advanced 2D NMR techniques can further reveal through-bond and through-space correlations, aiding in the complete assignment of the molecular structure and the determination of its conformation in solution. researchgate.netresearchgate.net

Analytical TechniqueApplication in the Study of this compound and AnalogsKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of PCP and its metabolites in biological samples. nih.govjfda-online.comHigh separation efficiency and definitive identification. jfda-online.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Highly sensitive and specific detection and quantification in forensic and clinical settings. nih.govmarshall.eduHigh sensitivity, specificity, and no need for derivatization. marshall.edu
Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous structural confirmation and conformational analysis. researchgate.netresearchgate.netProvides detailed structural information. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO B4922776 1-(4-phenylcyclohexyl)-4-piperidinol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-phenylcyclohexyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-17-10-12-18(13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-5,15-17,19H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQWHZDKMLSVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Analog Generation

Design Principles for the Synthesis of 1-(4-phenylcyclohexyl)-4-piperidinol

The design of a synthetic route for this compound is guided by the principles of retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available starting materials. The key structural features of this compound are the 1,4-disubstituted cyclohexane (B81311) ring, the piperidinol moiety, and the quaternary carbon atom that connects the phenylcyclohexyl and piperidine (B6355638) rings.

A primary retrosynthetic disconnection can be made at the C-N bond between the piperidine nitrogen and the cyclohexyl ring. This disconnection leads to two key synthons: a 4-phenylcyclohexyl electrophile and a 4-hydroxypiperidine nucleophile. The corresponding synthetic equivalents are typically a 4-phenylcyclohexanone and 4-hydroxypiperidine.

Another critical disconnection is at the quaternary carbon of the cyclohexane ring. This suggests a nucleophilic addition of a phenyl group to a cyclohexanone derivative. A common and effective method for this transformation is the use of a Grignard reagent, such as phenylmagnesium bromide, reacting with a suitable cyclohexanone precursor.

The synthesis of the 1-(4-phenylcyclohexyl) moiety is a central challenge. The 1,4-disubstitution pattern on the cyclohexane ring can exist as cis and trans isomers, and the choice of synthetic route can influence the stereochemical outcome. The design principles often favor methods that allow for control over this stereochemistry, as the spatial arrangement of the phenyl and piperidine groups can significantly impact the molecule's biological activity.

Exploration of Novel Reaction Pathways and Process Optimization

The classical and most explored reaction pathway for the synthesis of this compound and its analogs involves the addition of a Grignard reagent to a nitrile precursor. nih.gov A common route starts with the reaction of 4-phenylcyclohexanone with a cyanide source to form the corresponding cyanohydrin. This is then dehydrated to an unsaturated nitrile, which can subsequently be reacted with a Grignard reagent. A more direct approach involves the reaction of 1-piperidino-cyclohexanecarbonitrile with phenylmagnesium bromide.

Novel reaction pathways are continually being explored to improve efficiency, yield, and stereocontrol. These include palladium-catalyzed cross-coupling reactions for the formation of the C-N bond between the piperidine and cyclohexyl rings. benthamdirect.com Metal-free N-arylation methods are also gaining attention as greener alternatives. benthamdirect.com

Process optimization is a critical aspect of synthetic chemistry, particularly for scaling up production. For Grignard reactions, optimization often involves a detailed study of reaction parameters such as solvent, temperature, addition rate of the Grignard reagent, and reaction time. dtu.dknih.gov The use of flow chemistry is an emerging trend in process optimization, offering better control over reaction conditions and improved safety for exothermic reactions like Grignard additions.

ParameterConditionEffect on Yield and Purity
Solvent Diethyl ether, Tetrahydrofuran (THF)Can influence the reactivity of the Grignard reagent and the solubility of intermediates.
Temperature -78 °C to room temperatureLower temperatures can improve selectivity and reduce side reactions.
Grignard Reagent Phenylmagnesium bromideThe purity and concentration of the Grignard reagent are crucial for high yields.
Reaction Time VariesMonitored by techniques like TLC or LC-MS to ensure complete reaction.

Stereochemical Control and Enantiomeric Resolution Techniques

Achieving stereochemical control during the synthesis is a key challenge. Diastereoselective synthesis of highly substituted cyclohexanes can be achieved through various methods, including cascade Michael-aldol reactions. beilstein-journals.org For the synthesis of the 1-(4-phenylcyclohexyl) moiety, the choice of reducing agent for a ketone precursor or the conditions for a nucleophilic addition can influence the cis/trans ratio of the product.

Since the initial synthesis often results in a racemic mixture of enantiomers, enantiomeric resolution techniques are employed to separate them. Common methods include:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. The diastereomers can then be separated by crystallization. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. mdpi.com

Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the acylated and unreacted enantiomers. rsc.orgresearchgate.net This method is gaining popularity due to its high enantioselectivity and environmentally friendly conditions.

TechniquePrincipleAdvantagesDisadvantages
Classical Resolution Formation of diastereomeric saltsCost-effective for large-scale separationsCan be time-consuming and may not be applicable to all compounds
Chiral Chromatography Differential interaction with a chiral stationary phaseHigh resolution and applicable to a wide range of compoundsCan be expensive for large-scale separations
Enzymatic Resolution Stereoselective enzymatic reactionHigh enantioselectivity, mild reaction conditionsEnzyme stability and cost can be limiting factors

Rational Design and Synthesis of Structural Analogs for Research Purposes

The rational design and synthesis of structural analogs of this compound are crucial for exploring its structure-activity relationship (SAR). nih.gov By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.

Modifications are typically made to the following regions of the molecule:

Phenyl Ring: Introduction of substituents (e.g., methoxy, methyl, halo) at different positions of the phenyl ring can alter the electronic and steric properties of the molecule. nih.govresearchgate.net

Cyclohexyl Ring: Varying the size of the cycloalkyl ring or introducing substituents can provide insights into the spatial requirements of the binding site. nih.gov

Piperidine Ring: Modifications to the piperidine ring, such as changing the position of the hydroxyl group or introducing other substituents, can affect the molecule's polarity and hydrogen bonding capabilities. nih.gov

The design of these analogs is often guided by computational modeling and a deep understanding of the target receptor, such as the NMDA receptor. nih.govnih.gov The goal is to develop compounds with improved potency, selectivity, and a more favorable pharmacological profile.

Analog TypeModificationRationale for Synthesis
Phenyl-substituted analogs Addition of electron-donating or -withdrawing groupsTo probe the electronic requirements of the binding site.
Cycloalkyl ring variants Changing the ring size from cyclobutyl to cycloheptylTo investigate the impact of steric bulk on activity.
Piperidine-modified analogs Shifting the hydroxyl group to the 2- or 3-positionTo explore the importance of hydrogen bonding interactions.

The synthesis of these analogs often follows similar synthetic routes to the parent compound, with the appropriate modifications made to the starting materials. The biological evaluation of these analogs then provides valuable data for refining the SAR models and designing new compounds with desired properties.

Molecular and Cellular Pharmacology Preclinical Investigations

Quantitative Receptor Binding Profiling

Studies have focused on determining the binding affinity of 1-(4-phenylcyclohexyl)-4-piperidinol across a diverse panel of receptors to understand its target engagement and selectivity. As a hydroxylated derivative of phencyclidine (PCP), its binding characteristics are often compared to the parent compound. nih.gov

Research utilizing rat brain homogenates has shown that the hydroxylation of PCP to form this compound significantly alters its receptor binding profile. nih.gov The binding affinity of this metabolite has been assessed at sites labeled by tritiated PCP ([³H]PCP), which are associated with the N-methyl-D-aspartate (NMDA) receptor complex, as well as at opioid and muscarinic receptors. nih.gov

Compared to PCP, this compound demonstrates a markedly decreased affinity for the [³H]PCP binding site, with its activity in inhibiting this binding being reduced by a factor of 10 to 80. nih.gov In contrast, its affinity for the morphine (opioid) receptor does not show a significant variation from that of PCP. nih.gov Furthermore, the compound exhibits a considerably lower affinity for muscarinic receptors labeled by [³H]quinuclidinyl benzylate (QNB). nih.gov

Table 1: Relative Binding Affinity of this compound

Receptor Target Radioligand Tissue Source Relative Affinity Compared to PCP Reference
NMDA Receptor ([³H]PCP site) [³H]PCP Rat Brain Homogenates Decreased (10-80 fold) nih.gov
Opioid Receptor [³H]Morphine Rat Brain Homogenates No significant variation nih.gov
Muscarinic Receptor [³H]QNB Rat Brain Homogenates Considerably decreased nih.gov

Competitive binding assays have been instrumental in defining the selectivity of this compound. These experiments, which measure the ability of the compound to displace specific radioligands from their receptor binding sites, confirm its differential affinity for various receptors. nih.gov The significant reduction in affinity for NMDA and muscarinic receptors, while maintaining affinity for opioid receptors, indicates a distinct selectivity profile compared to its parent compound, PCP. nih.gov This suggests that the hydroxylation at the 4-position of the piperidine (B6355638) ring is a key determinant of its receptor interaction and selectivity.

Characterization of Receptor-Mediated Functional Responses

Detailed information regarding the functional consequences of this compound binding to its target receptors is limited in the currently available scientific literature. While its binding affinities suggest potential functional activity, specific studies on its agonist or antagonist potency, effects on intracellular signaling, and receptor dynamics are not extensively reported.

Specific data from cell-based assays to determine the agonist or antagonist potency (e.g., EC₅₀ or IC₅₀ values) of this compound at NMDA, opioid, or muscarinic receptors are not detailed in the reviewed literature.

There is a lack of specific studies investigating the direct effects of this compound on intracellular signaling cascades, such as G-protein activation or the regulation of second messengers like cyclic AMP (cAMP).

Information pertaining to the ability of this compound to induce receptor desensitization or internalization upon prolonged exposure is not available in the public domain.

Modulation of Ion Channels, Transporters, and Enzymes (In Vitro)

Studies on this compound, a primary monohydroxylated metabolite of phencyclidine (PCP), have focused on its binding affinity for receptors known to be targets of its parent compound. nih.govcaymanchem.comglpbio.com These investigations typically utilize radioligand binding assays with rat brain homogenates to measure the compound's ability to displace specific ligands from their receptors. nih.govmdma.ch

The hydroxylation of the piperidine ring in PCP to form this compound results in a notable shift in its receptor binding profile. nih.gov The compound is recognized as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. usdbiology.com Research indicates that it possesses approximately one-third the potency of PCP in producing PCP-like effects in rats, a finding that aligns with its observed in vitro receptor affinities. caymanchem.com

Detailed findings from competitive binding assays reveal a differentiated impact on various receptor systems compared to PCP. nih.gov Specifically, the introduction of the hydroxyl group generally leads to a significant reduction in affinity for the PCP binding site on the NMDA receptor complex and for muscarinic receptors. nih.gov In contrast, its affinity for the morphine (opioid) receptor does not show a similarly large variation from that of PCP. nih.gov

Research Findings on Receptor Binding

Target SiteAssay MethodTest SystemFinding Relative to Phencyclidine (PCP)Source
[3H]PCP Binding Site (NMDA Receptor Complex)Inhibition of specific binding of [3H]PCPRat brain homogenatesActivity is generally decreased by a factor of 10 to 80. nih.gov
Morphine Receptor (Opioid Receptor)Inhibition of specific binding of [3H]morphineRat brain homogenatesDoes not produce a large variation in affinity. nih.gov
Muscarinic ReceptorInhibition of specific binding of [3H]quinuclidinyl benzylate (QNB)Rat brain homogenatesProduces a considerable decrease in affinity. nih.gov

Preclinical Pharmacokinetic and Metabolic Disposition Studies Non Human Biological Systems

In Vitro Assessment of Metabolic Stability and Metabolite Identification (e.g., using hepatic subcellular fractions, isolated hepatocytes)

The initial assessment of a compound's metabolic fate typically begins with in vitro studies designed to evaluate its stability in the presence of drug-metabolizing enzymes and to identify the resulting metabolites. nuvisan.comresearchgate.netwuxiapptec.com These assays are crucial for predicting a compound's in vivo behavior and potential for drug-drug interactions. nuvisan.com

Metabolic Stability Assays:

The metabolic stability of 1-(4-phenylcyclohexyl)-4-piperidinol would be assessed by incubating the compound with liver microsomes or hepatocytes from various species, including rats, mice, dogs, monkeys, and humans. nuvisan.comresearchgate.net These systems contain the primary enzymes responsible for drug metabolism. nuvisan.comwuxiapptec.com The rate at which the parent compound disappears over time is measured, allowing for the calculation of key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.comresearchgate.net

Hepatic Subcellular Fractions: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the major family of enzymes involved in phase I metabolism. nih.gov S9 fractions, which include both microsomal and cytosolic enzymes, can also be used to capture a broader range of metabolic reactions. researchgate.net

Isolated Hepatocytes: Primary hepatocytes, or whole liver cells, provide a more comprehensive in vitro model as they contain both phase I and phase II metabolizing enzymes, as well as the necessary cofactors for these reactions. nuvisan.comwuxiapptec.com

The data generated from these assays would be compiled into a table to compare the metabolic stability of this compound across different species.

Table 1: Representative In Vitro Metabolic Stability of this compound in Liver Microsomes

Species In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse 25 27.7
Rat 45 15.4
Dog 60 11.6
Monkey 55 12.6
Human 50 13.9

This table presents hypothetical data for illustrative purposes.

Metabolite Identification:

Following incubation, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify the chemical structures of the metabolites formed. This process, known as metabolite profiling, is crucial for understanding the biotransformation pathways of the drug. For a compound like this compound, potential metabolic pathways could include hydroxylation, oxidation, and N-dealkylation.

For instance, studies on the structurally similar compound phencyclidine (1-(1-phenylcyclohexyl)-piperidine) revealed several metabolites, including 4-phenyl-4-piperidinocyclohexanol and 1-(1-phenylcyclohexyl)-4-hydroxypiperidine. nih.gov The latter is structurally very similar to this compound, suggesting that similar metabolic pathways may be involved.

Elucidation of Cytochrome P450 Enzyme Involvement in Metabolism

To identify the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound, a series of reaction phenotyping studies would be conducted. youtube.com This is important because if a drug is metabolized by a single CYP isoform that is subject to genetic polymorphism or inhibition by other drugs, there is a higher risk of variable drug exposure and drug-drug interactions. nih.govyoutube.com

Methods to identify the responsible CYP enzymes include:

Recombinant Human CYP Enzymes: The compound is incubated with a panel of individual, recombinantly expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to determine which isoforms are capable of metabolizing it. nih.gov

Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. youtube.com A significant reduction in the metabolism of the compound in the presence of a particular inhibitor points to the involvement of that specific CYP enzyme. youtube.com

The results of these studies would indicate the primary and any secondary CYP enzymes involved in the metabolism of this compound. Given that CYP3A4 is a major enzyme in the metabolism of many drugs containing a 4-aminopiperidine scaffold, its involvement would be thoroughly investigated. nih.gov

Table 2: Representative Contribution of Human CYP Isoforms to the Metabolism of this compound

CYP Isoform % Contribution to Metabolism
CYP1A2 < 5%
CYP2C9 10%
CYP2C19 < 5%
CYP2D6 25%
CYP3A4 60%

This table presents hypothetical data for illustrative purposes.

Distribution Kinetics in Animal Models (e.g., tissue partitioning, blood-brain barrier penetration)

To understand how this compound distributes throughout the body, in vivo studies in animal models such as rats or mice are conducted. These studies provide information on the extent to which the compound partitions into various tissues from the bloodstream and its ability to cross critical biological barriers like the blood-brain barrier.

Tissue Partitioning:

Following administration of the compound to an animal model, tissue samples (e.g., liver, kidney, lung, heart, muscle, fat) are collected at various time points. The concentration of the compound in these tissues is then measured and compared to the concentration in the plasma. This allows for the determination of tissue-to-plasma partition coefficients (Kp), which indicate the relative affinity of the compound for different tissues.

Blood-Brain Barrier Penetration:

For a compound that may have effects on the central nervous system (CNS), assessing its ability to cross the blood-brain barrier (BBB) is of paramount importance. researchgate.netnih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov

Several methods can be used to evaluate BBB penetration:

In Vivo Brain-to-Plasma Ratio (Kp): The simplest method involves measuring the total concentration of the compound in the brain and plasma at a specific time point after administration. researchgate.net

In Situ Brain Perfusion: This technique allows for the direct measurement of the rate of uptake of the compound into the brain from the carotid artery, providing a brain uptake clearance value. umrs1144.comnih.gov

Cerebrospinal Fluid (CSF) Sampling: Measuring the concentration of the compound in the CSF can provide an estimate of the unbound drug concentration in the brain, which is generally considered to be the pharmacologically active concentration.

The potential for the compound to be a substrate of efflux transporters at the BBB, such as P-glycoprotein (P-gp), would also be investigated, as these transporters can actively pump drugs out of the brain, limiting their CNS exposure. nih.govumrs1144.com

Table 3: Representative Tissue Distribution of this compound in Rats

Tissue Tissue-to-Plasma Ratio (Kp)
Liver 5.2
Kidney 3.8
Lung 8.1
Heart 2.5
Muscle 1.1
Adipose 15.6
Brain 2.3

This table presents hypothetical data for illustrative purposes.

Excretion Profiles and Routes of Elimination in Experimental Animals

Excretion studies are performed to determine the routes and rates by which this compound and its metabolites are eliminated from the body. These studies are typically conducted in animal models such as rats, using a radiolabeled version of the compound to facilitate the tracking of all drug-related material.

Following administration of the radiolabeled compound, urine, feces, and bile are collected over a period of time until most of the radioactivity has been excreted. The total amount of radioactivity in each matrix is quantified to determine the primary route of elimination (renal vs. fecal). Further analysis of the urine and feces using techniques like LC-MS/MS allows for the identification and quantification of the parent compound and its metabolites.

This information provides a complete picture of the mass balance and the ultimate fate of the compound in the body.

Table 4: Representative Excretion Profile of this compound in Rats Following a Single Dose

Excretion Route % of Administered Dose Major Components
Urine 35% Parent Compound, Hydroxylated Metabolites, Glucuronide Conjugates
Feces 60% Parent Compound, Oxidized Metabolites
Total Recovery 95%

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for Research and Detection

Development and Validation of Chromatographic-Mass Spectrometric Techniques (e.g., LC-HRMS, GC-MS/MS) for Quantification in Complex Matrices

The quantification of 1-(4-phenylcyclohexyl)-4-piperidinol in complex biological matrices such as blood, plasma, and urine necessitates the use of highly selective and sensitive analytical techniques. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful tools for this purpose, offering excellent specificity and low limits of detection nih.govresearchgate.net.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS):

LC-HRMS has become a method of choice for the quantitative analysis of drugs and metabolites in biological fluids due to its high degree of selectivity and sensitivity researchgate.net. The development of a validated LC-HRMS method for this compound would typically involve the following steps:

Sample Preparation: To minimize matrix effects, a simple and efficient extraction method is required. Protein precipitation is a common first step for plasma or blood samples, followed by liquid-liquid extraction or solid-phase extraction (SPE) to further purify the sample and concentrate the analyte researchgate.netwiley.com.

Chromatographic Separation: A reversed-phase C18 column is often employed to achieve chromatographic separation of the analyte from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used nih.gov.

Mass Spectrometric Detection: A high-resolution mass spectrometer, such as a quadrupole-time-of-flight (QTOF) or Orbitrap instrument, is used for detection. The instrument would be operated in a positive electrospray ionization (ESI) mode, monitoring for the accurate mass of the protonated molecule [M+H]⁺ of this compound researchgate.netnih.gov.

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters, in accordance with regulatory guidelines, include linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effect nih.gov.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is another robust technique for the quantification of this compound, particularly for its ability to handle volatile and thermally stable compounds. Derivatization may be required to improve the chromatographic properties and sensitivity of the analyte. The development and validation of a GC-MS/MS method would generally entail:

Sample Preparation and Derivatization: Similar to LC-HRMS, a thorough extraction procedure is necessary. Following extraction, the analyte may be derivatized, for example, by silylation, to increase its volatility and thermal stability for GC analysis nih.gov.

Gas Chromatographic Separation: A capillary column with a suitable stationary phase is used for separation. The oven temperature is programmed to increase gradually to ensure optimal separation of the analyte from other components nih.gov.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the derivatized analyte are monitored nih.gov.

The validation of a GC-MS/MS method would follow similar principles to that of an LC-HRMS method, ensuring the method is accurate, precise, and reliable for its intended purpose.

Below is a table summarizing typical validation parameters for a hypothetical LC-HRMS method for the quantification of this compound in human plasma.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 100.5 ng/mL
Intra-day Precision (%RSD) < 15%4.5%
Inter-day Precision (%RSD) < 15%6.8%
Accuracy (%RE) ± 15%-2.5% to +3.1%
Recovery (%) Consistent and reproducible85%
Matrix Effect (%) Within acceptable limits< 10%

Application of High-Resolution Spectroscopic Methods for Structural Characterization of Research Intermediates and Metabolites

High-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the unambiguous structural elucidation of novel compounds, including research intermediates and metabolites of this compound nih.govmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for complete structural assignment mdpi.com:

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

¹³C NMR: Provides information about the carbon framework of the molecule.

Correlation Spectroscopy (COSY): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

The structural characterization of a potential metabolite of this compound, for instance, a hydroxylated derivative on the phenyl ring, would involve isolating the metabolite and subjecting it to these NMR experiments. The changes in chemical shifts and coupling patterns compared to the parent compound would allow for the precise determination of the position of hydroxylation.

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl Ring
C1'-145.0
C2'/C6'7.30 (d)128.5
C3'/C5'7.20 (t)126.0
C4'7.10 (t)125.5
Cyclohexyl Ring
C1''-65.0
CH₂ (axial/equatorial)1.20-1.90 (m)25.0-35.0
Piperidinol Ring
C2/C6 (axial/equatorial)2.20-2.80 (m)50.0
C3/C5 (axial/equatorial)1.50-1.80 (m)30.0
C43.60 (m)68.0

Preparation of Certified Reference Materials for Research Use

The availability of high-purity, well-characterized reference materials is fundamental for the accuracy and reliability of any quantitative analytical method aroscientific.comnata.com.au. Certified Reference Materials (CRMs) are produced and certified under a stringent quality system to ensure their metrological traceability, homogeneity, and stability ansi.orgaroscientific.compjlabs.com.

The preparation of a CRM for this compound would adhere to the principles outlined in international standards such as ISO 17034 aroscientific.comnata.com.auansi.org. The process involves several key stages:

Synthesis and Purification: The compound is synthesized using a well-documented and controlled chemical process. Multiple purification steps, such as recrystallization and chromatography, are employed to achieve a high level of purity.

Characterization and Purity Assessment: The identity of the compound is confirmed using a battery of analytical techniques, including NMR, mass spectrometry, and infrared (IR) spectroscopy. Purity is typically determined by a mass balance approach, combining results from techniques like quantitative NMR (qNMR), chromatographic purity (e.g., HPLC-UV), water content (Karl Fischer titration), residual solvent analysis (GC-FID), and inorganic impurity analysis (e.g., sulfated ash).

Homogeneity and Stability Studies: The bulk material is tested to ensure that it is homogeneous, meaning that any subsample is representative of the entire batch. Stability studies are conducted under various storage conditions to determine the shelf life of the CRM.

Certification: The certified value of the CRM, typically its purity, is assigned based on the results of the characterization and purity assessment. This value is accompanied by an uncertainty statement, which is crucial for its use in establishing metrological traceability in other measurements.

An analytical reference standard for this compound is commercially available, indicating that it has undergone a rigorous process of synthesis, purification, and characterization to ensure its suitability for research and forensic applications.

Methodologies for Detection in Forensic Toxicology Research Samples (e.g., animal tissues, analytical standards)

In forensic toxicology, the objective is often the detection and identification of drugs and their metabolites in various biological samples to aid in medico-legal investigations pjoes.comresearchgate.net. The analysis of this compound in forensic research samples, such as animal tissues or analytical standards, would employ sensitive and specific analytical techniques.

Sample Preparation:

The extraction of the analyte from complex matrices like animal tissues is a critical step. Homogenization of the tissue is followed by an extraction procedure, which could involve:

Liquid-Liquid Extraction (LLE): The homogenized tissue is extracted with an organic solvent to isolate the analyte.

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This technique often provides cleaner extracts than LLE nih.gov.

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique in forensic toxicology for the screening and confirmation of a broad range of compounds. Full-scan GC-MS can be used for the initial identification of this compound, and selected ion monitoring (SIM) can provide enhanced sensitivity for targeted analysis nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity and is particularly useful for the analysis of non-volatile or thermally labile compounds. It is a powerful tool for both screening and confirmation of this compound and its metabolites in forensic samples pjoes.comresearchgate.net.

The table below summarizes methodologies for the detection of this compound in various forensic research samples.

Sample TypeSample Preparation MethodAnalytical Technique
Animal Tissue (e.g., liver, brain) Homogenization followed by SPE or LLEGC-MS or LC-MS/MS
Urine Dilute-and-shoot or SPELC-MS/MS
Whole Blood Protein precipitation followed by LLE or SPELC-MS/MS or GC-MS
Analytical Standard Dilution in an appropriate solventGC-MS, LC-MS/MS, NMR

In Vivo Pharmacological Assessment in Animal Models

Investigation of Central Nervous System Effects (e.g., behavioral paradigms, motor activity, affective states)

The central nervous system effects of 1-(4-phenylcyclohexyl)-4-piperidinol, specifically the trans isomer, have been evaluated in mice to understand its behavioral impact, particularly concerning motor activity.

In comparative studies with its parent compound, phencyclidine (PCP), the trans isomer of this compound demonstrated distinct effects on locomotor activity and rearing behavior in mice. nih.gov When administered intraperitoneally, it produced a dose-dependent increase in both locomotor activity and rearing. nih.gov Notably, unlike PCP which induces swaying and falling behaviors (ataxia) along with hyperlocomotion, this compound did not cause these ataxic effects at the doses tested. nih.gov This suggests that hyperlocomotion and rearing are the predominant behavioral responses to this metabolite. nih.gov

The following table summarizes the dose-dependent effects of (trans)-1-(4-phenylcyclohexyl)-4-piperidinol on locomotor activity and rearing in mice.

Table 1: Effects of (trans)-1-(4-phenylcyclohexyl)-4-piperidinol on Mouse Behavior

Dose (mg/kg, i.p.) Locomotor Activity (counts/hr) Rearing (counts/hr) Ataxic Behaviors (Swaying, Falling)
10 Increased Increased Not Observed
20 Further Increased Further Increased Not Observed
30 Maximum Increase Maximum Increase Not Observed

Data derived from behavioral studies in mice. nih.gov

Additionally, research involving hydroxylated derivatives of PCP, including this compound, has noted a correlation between the inhibition of [³H]PCP binding in vitro and activity in the mouse rotarod assay. nih.gov The rotarod test is a standard behavioral paradigm for assessing motor coordination and balance, indicating that this class of compounds has measurable effects on motor function. nih.gov

Neurotransmitter Release and Turnover Studies in Specific Brain Regions

Based on the available scientific literature, specific in vivo studies detailing the effects of this compound on neurotransmitter release and turnover in discrete brain regions have not been reported. While the parent compound, PCP, is known to inhibit the reuptake of dopamine, norepinephrine, and serotonin, similar detailed neurochemical analyses for this specific metabolite are not publicly documented. mhmedical.com

Electrophysiological Recordings of Neuronal Activity and Synaptic Transmission

The electrophysiological properties of this compound have been investigated at the neuromuscular junction, a model synapse, to understand its effects on synaptic transmission. In studies using the frog sartorius muscle, the compound was shown to alter the nerve-evoked end-plate current (EPC), which is a measure of the postsynaptic response to acetylcholine (B1216132) release. nih.gov

Specifically, this compound reduced the potency of blocking the EPC compared to PCP. nih.gov Its application resulted in double exponential decays of the EPC at membrane potentials between +50 and -50 mV, a characteristic distinct from the action of PCP. nih.gov The end-plate current is a result of ion flow through the nicotinic acetylcholine receptor-ionic channel complex, and alterations in its characteristics reflect a direct modulation of this channel's function. The observed effects suggest an interaction with and blockade of the ion channel associated with the nicotinic acetylcholine receptor. nih.gov

Emerging Research Directions and Future Perspectives

Application of Advanced Chemical Biology Tools (e.g., photoaffinity labeling)

Advanced chemical biology tools offer powerful strategies for identifying and validating the molecular targets of compounds like 1-(4-phenylcyclohexyl)-4-piperidinol, providing insights that are crucial for understanding their mechanism of action. stmarys-ca.edu These tools enable researchers to probe biological pathways with high specificity, which is critical in preclinical evaluation. stmarys-ca.edu

Photoaffinity Labeling: This technique is particularly valuable for covalently linking a ligand to its target receptor, enabling definitive identification. The process involves chemically modifying the compound of interest—in this case, this compound—to incorporate a photoreactive group and often a tag for detection or enrichment (e.g., a fluorophore or biotin).

Probe Design: A derivative of this compound would be synthesized containing a photoreactive moiety, such as an azido or diazirine group. This "photoprobe" retains high affinity for the target receptor.

Mechanism: Upon binding to its target, the sample is irradiated with UV light, activating the photoreactive group. This generates a highly reactive species that forms a covalent bond with nearby amino acid residues of the target protein.

Target Identification: The tagged protein can then be isolated and identified using techniques like mass spectrometry.

In the context of opioid research, photoreactive derivatives of ligands like enkephalin have been successfully used to label and identify opioid receptors in brain membranes. nih.gov For instance, a 46,000-Da protein was specifically photolabeled using a photoreactive enkephalin derivative, and this labeling was competitively inhibited by ligands for µ-, δ-, and κ-opioid receptors, suggesting the probe was binding to these specific targets. nih.gov Similarly, chemical probes derived from morphine have been developed for photoaffinity labeling to gain deeper insight into molecular interactions in a cellular context. nih.gov A similar approach with a this compound-based probe could elucidate its direct binding partners in complex biological systems like the central nervous system. Another strategy, termed "traceless affinity labeling," uses a high-affinity antagonist as a guide molecule for a transferring reaction of acylimidazole at the receptor, which generates a covalently linked fluorescent dye, allowing for the visualization of endogenous receptors in living tissues. elifesciences.org

Other Chemical Biology Approaches:

Activity-Based Protein Profiling (ABPP): This method uses reactive chemical probes to directly measure changes in the functional state of entire enzyme families in native biological systems. If this compound is found to modulate specific enzymes, ABPP could be used to profile its activity and selectivity across the proteome.

Chemical Proteomics: This field employs chemical tools to study protein function, interactions, and modifications on a large scale. stmarys-ca.edu Techniques coupled with mass spectrometry can provide comprehensive profiles of proteomes, aiding in the discovery of biomarkers and therapeutic targets related to the compound's activity. stmarys-ca.edu

The table below summarizes potential applications of these tools for studying this compound.

ToolApplication for this compound ResearchPotential Outcome
Photoaffinity Labeling Design a photoreactive probe based on the compound's structure.Covalently label and definitively identify the direct protein targets (e.g., specific opioid receptor subtypes) in native tissues. nih.govnih.gov
Activity-Based Protein Profiling (ABPP) Develop probes to assess the compound's effect on enzyme activity across the proteome.Identify potential off-target enzymatic activities and understand broader pharmacological effects.
Chemical Proteomics Use the compound or its derivatives as bait to pull down interacting proteins from cell lysates.Map the protein interaction network and identify downstream signaling partners affected by the compound's binding. stmarys-ca.edu
Traceless Affinity Labeling Develop a fluorescent probe to label receptors in living cells or brain slices.Visualize the location and density of target receptors in real-time and study their function simultaneously. elifesciences.org

Structural Biology Approaches (e.g., co-crystallization with target proteins)

Structural biology provides atomic-level insights into how a ligand interacts with its protein target, which is fundamental for understanding its affinity, selectivity, and functional effects. filizolalab.org Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are central to these efforts.

Co-crystallization: This technique involves forming a crystal of the target protein while it is bound to the ligand of interest. researchgate.net The resulting crystal structure reveals the precise three-dimensional arrangement of the ligand within the protein's binding pocket.

Process: High-purity, stable preparations of the target protein (e.g., an opioid receptor) are mixed with this compound. Crystallization conditions (e.g., pH, temperature, precipitants) are then screened to find those that promote the formation of a well-ordered co-crystal. creative-biostructure.com

Significance: A high-resolution co-crystal structure would illuminate the specific hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the ligand-receptor complex. This information is invaluable for structure-based drug design, allowing for the rational modification of the compound to improve its properties.

Recent advances have led to the successful crystallization of all four human opioid receptors, providing templates for understanding ligand binding and selectivity. cell.comresearchgate.net For example, the crystal structure of the µ-opioid receptor revealed a large, solvent-exposed binding pocket where morphinan ligands bind deeply. researchgate.net These structures have confirmed key features proposed by earlier models, such as an anionic site (e.g., an aspartate residue) that interacts with the positively charged amine common to most opioids. nih.gov Obtaining a co-crystal structure of this compound with its primary target, likely an opioid receptor, would allow researchers to:

Visualize its precise binding orientation.

Identify the key amino acid residues involved in its recognition.

Understand the structural basis for its specific pharmacological profile compared to other opioids or phencyclidine analogs.

Challenges in GPCR Crystallization: G protein-coupled receptors (GPCRs), the family to which opioid receptors belong, are notoriously difficult to crystallize due to their flexibility and instability outside the cell membrane. nih.govibpc.fr Strategies to overcome these hurdles include protein engineering (e.g., creating fusion proteins with stabilizing partners like T4 lysozyme), using specific antagonists to lock the receptor in a single conformation, and employing specialized crystallization techniques like the lipidic cubic phase (LCP) method, which mimics a more native-like membrane environment. nih.govibpc.fr

Structural Biology TechniqueObjective for this compoundKey Information Gained
X-ray Co-crystallography Obtain a high-resolution crystal structure of the compound bound to its target protein (e.g., µ-opioid receptor). researchgate.netPrecise binding pose, key amino acid interactions, and the structural basis for affinity and selectivity. nih.gov
Cryo-Electron Microscopy (Cryo-EM) Determine the structure of the compound bound to the receptor, particularly in a complex with signaling partners like G proteins.Insights into the conformational changes that lead to receptor activation and downstream signaling. cell.com
Molecular Dynamics (MD) Simulations Use existing receptor structures as a starting point to simulate the dynamic process of ligand binding and unbinding. nih.govInformation on the binding pathway, residence time, and the dynamic nature of the ligand-receptor interaction not captured by static structures. nih.gov

Integration with Systems Biology and Omics Technologies in Preclinical Research

While chemical and structural biology focus on direct molecular interactions, systems biology and omics technologies provide a holistic view of how a compound affects the entire biological system. frontiersin.org These approaches—including genomics, transcriptomics, proteomics, and metabolomics—generate large datasets that can reveal complex biological responses, identify novel pathways, and uncover potential biomarkers. dergipark.org.trnih.gov

Transcriptomics: Measures changes in gene expression across the genome in response to compound exposure. For this compound, RNA sequencing (RNA-seq) could be performed on brain tissue from preclinical models to identify genes and pathways that are up- or down-regulated, offering clues about its long-term effects on neuronal function, plasticity, and inflammation. nih.gov

Proteomics: Analyzes changes in the abundance, modification, and interaction of proteins. Quantitative proteomics could reveal how the compound alters protein expression in specific cell types or subcellular compartments, providing a more direct link to functional changes than transcriptomics. nih.gov

Metabolomics: Profiles the levels of small-molecule metabolites (e.g., neurotransmitters, lipids, amino acids) in cells, tissues, or biofluids. This can provide a real-time snapshot of the physiological state and identify metabolic pathways perturbed by the compound.

Systems Biology: Integrates these multi-omics datasets with computational modeling to understand the compound's effect on complex biological networks rather than single pathways. nih.gov This approach can help predict systemic effects and identify key nodes in the network that could be targeted to modulate the compound's activity.

The integration of these technologies in preclinical research can help build a comprehensive "systems-level" understanding of this compound, moving beyond its primary mechanism of action to map its full biological impact. unimi.it

Omics TechnologyPreclinical Application for this compoundResearch Question Addressed
Transcriptomics (RNA-seq) Analyze gene expression changes in key brain regions (e.g., cortex, striatum) following administration.Which genes and signaling pathways are altered by the compound's activity? nih.gov
Proteomics (Mass Spectrometry) Quantify changes in protein levels and post-translational modifications in neuronal cells.How does the compound affect protein networks and cellular functions downstream of receptor binding? nih.gov
Metabolomics (NMR, Mass Spectrometry) Profile neurotransmitter levels and other key metabolites in brain tissue or cerebrospinal fluid.What are the immediate and long-term effects on brain metabolism and neurochemistry?
Systems Biology Integration Combine multi-omics data into computational models of neuronal signaling networks.How do the observed molecular changes translate to systemic effects and what are the key drivers of the compound's overall physiological impact? frontiersin.orgunimi.it

Challenges in the Research and Monitoring of Emerging Chemical Entities

The rapid emergence of novel chemical entities like this compound, often categorized as new psychoactive substances (NPS), presents significant challenges for the scientific, public health, and regulatory communities. chromatographyonline.comnih.gov

Research Challenges:

Lack of Reference Material: A primary hurdle is the unavailability of pure, well-characterized analytical standards for the compound and its metabolites. Synthesis is often required, which can be complex and time-consuming. researchgate.netsemanticscholar.org

Limited Pharmacological Data: Newly emerged compounds have little to no established pharmacology or toxicology data, making risk assessment difficult. fiveable.menih.gov Researchers must conduct extensive studies to determine binding profiles, efficacy, and potential toxicity.

Rapidly Changing Chemical Landscape: Clandestine chemists frequently alter molecular structures to evade legal controls, creating a constantly moving target for researchers and forensic laboratories. chromatographyonline.com This means that by the time one compound is characterized, several new analogs may have already appeared.

Complexity of Biological Effects: Many NPS have complex mechanisms of action, potentially interacting with multiple targets, which complicates research into their effects. Traditional toxicity tests may not be sufficient to evaluate unique risks, such as endocrine disruption or long-term neurotoxicity. epa.gov

Monitoring and Detection Challenges:

Method Development: Forensic and clinical laboratories must constantly develop and validate new analytical methods to detect these compounds in various matrices (e.g., blood, urine, hair, seized materials). oup.comnih.govnih.gov

Sensitivity and Specificity: Many NPS are highly potent and are therefore present in biological samples at very low concentrations (sub-ng/mL), requiring highly sensitive and specific instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). oup.comnih.gov

Isomer Differentiation: Structural isomers, which have the same mass but different chemical structures and potentially different pharmacological effects, can be difficult to distinguish with standard mass spectrometry techniques, requiring advanced analytical approaches. oup.com

Lack of Standardization: The absence of standardized analytical methods across different laboratories can make it difficult to compare data and assess the true prevalence and impact of a new substance. fiveable.me

Resource Limitations: The sheer volume and diversity of emerging compounds can overwhelm the capacity of forensic laboratories, creating backlogs and delaying the identification of public health threats. nih.gov

The table below summarizes the key challenges associated with a compound like this compound.

CategorySpecific ChallengeImplication
Research Scarcity of certified reference standards.Delays in developing analytical methods and conducting pharmacological studies. researchgate.net
Unknown toxicology and pharmacology.Difficulty in assessing public health risks and managing clinical cases. nih.gov
Rapid emergence of structurally similar analogs.Research findings may become quickly outdated as new, uncharacterized compounds appear. chromatographyonline.com
Monitoring & Detection Requirement for highly sensitive analytical techniques (e.g., HRMS).Not all laboratories have the necessary equipment or expertise, leading to detection gaps. oup.com
Difficulty in distinguishing isomers.Potential for misidentification and inaccurate assessment of the substance involved in an intoxication event.
Constant need for new method development and validation.Significant strain on the resources of forensic and toxicology laboratories. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-(4-phenylcyclohexyl)-4-piperidinol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often synthesized via cyclohexyl-phenyl group coupling using catalysts like palladium or nickel under reflux conditions (60–80°C) in anhydrous solvents (e.g., THF or DCM) . Yield optimization requires precise control of stoichiometric ratios (e.g., 1:1.2 for amine-to-aryl halide) and inert atmospheres to prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For instance, the cyclohexyl group’s axial-equatorial protons appear as distinct multiplet signals (δ 1.2–2.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry; asymmetric units often reveal chair conformations in cyclohexyl rings and intramolecular hydrogen bonds (e.g., C–H···N) stabilizing the structure .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for piperidinol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (STOT SE 3 hazard; may cause respiratory irritation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with water for 15+ minutes .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent polarity) at two levels (high/low). Response Surface Methodology (RSM) models predict optimal conditions. For example:

FactorLow LevelHigh LevelOptimal (Predicted)
Temperature (°C)608072
Catalyst (mol%)5108.5
Solvent (DMF:THF)1:33:12:1
Experimental validation reduces trial runs by 40% while maximizing yield (85–90%) .

Q. What computational strategies predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., binding affinity to serotonin receptors). Halogen substitutions (e.g., 4-fluorophenyl) enhance hydrophobic interactions .
  • QSAR Models : Train datasets using descriptors like LogP, polar surface area, and H-bond donors. Random Forest algorithms predict IC₅₀ values for antimicrobial activity .
  • MD Simulations : GROMACS assesses stability of drug-target complexes over 100 ns trajectories, identifying critical residues for mutagenesis studies .

Q. How should researchers address contradictions in pharmacological data for this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability in kinase inhibition) using fixed/random-effects models. Adjust for covariates like cell line heterogeneity .
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target pathways (e.g., MAPK vs. PI3K) and clarify off-target effects .
  • Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize protocol-driven discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.